molecular formula C18H12BrCl2N5O3 B10899064 2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide

2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B10899064
M. Wt: 497.1 g/mol
InChI Key: JSOILPXPWOPUOV-UHFFFAOYSA-N
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Description

2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromophenyl and dichlorophenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

The synthesis of 2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from substituted anilines. The process includes the formation of intermediate compounds through various reactions such as cyclization and substitution. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of bromophenyl and dichlorophenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl site, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to inhibit certain enzymes or proteins that are crucial for cancer cell survival and proliferation. Molecular docking studies have shown that it can bind to these targets with high affinity, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[5-(3-BROMOPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]-N~1~-(3,4-DICHLOROPHENYL)ACETAMIDE stands out due to its unique structural features and chemical behavior. Similar compounds include:

Properties

Molecular Formula

C18H12BrCl2N5O3

Molecular Weight

497.1 g/mol

IUPAC Name

2-[5-(3-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C18H12BrCl2N5O3/c19-9-2-1-3-11(6-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-4-5-12(20)13(21)7-10/h1-7,15-16H,8H2,(H,22,27)

InChI Key

JSOILPXPWOPUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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